molecular formula C19H13ClO3 B11609059 3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11609059
M. Wt: 324.8 g/mol
InChI Key: JGRYAQCUSKYMAX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a planar furo[3,2-g]chromen-7-one core substituted with a 4-chlorophenyl group at position 3 and an ethyl group at position 4. This compound belongs to the psoralen family, known for their photoreactivity and biological activities, including DNA intercalation and enzyme inhibition .

Properties

Molecular Formula

C19H13ClO3

Molecular Weight

324.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H13ClO3/c1-2-11-7-19(21)23-18-9-17-15(8-14(11)18)16(10-22-17)12-3-5-13(20)6-4-12/h3-10H,2H2,1H3

InChI Key

JGRYAQCUSKYMAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of 7-Hydroxy-4,6-Dimethylcoumarin

The synthesis initiates with the condensation of 4-methyl-1,3-resorcinol and ethyl acetoacetate in concentrated sulfuric acid at 0–25°C. This acid-catalyzed Pechmann condensation yields 7-hydroxy-4,6-dimethylcoumarin as a light-yellow precipitate. The reaction proceeds via electrophilic substitution, with sulfuric acid acting as both catalyst and dehydrating agent.

Esterification with 4-Chlorophenyl Derivatives

The hydroxy group at position 7 of the coumarin intermediate is esterified using 4-chlorophenylacetyl chloride in the presence of anhydrous potassium carbonate. Mechanochemical grinding at 30 Hz for 15 minutes facilitates this step, achieving yields of 68–72%. This introduces the 4-chlorophenyl moiety critical for the target compound’s electronic properties.

Bromination and Cyclization

The esterified coumarin undergoes bromination with N-bromosuccinimide (NBS) in benzene under reflux conditions. This step introduces a bromomethyl group at position 6, which subsequently participates in a nucleophilic substitution to form the furan ring. Heating the brominated intermediate with a base such as sodium hydride (NaH) induces cyclization, yielding the fused furochromenone structure.

Key Reaction Parameters:

  • Catalysts : Benzoyl peroxide (0.1 mol%) for bromination.

  • Solvents : Anhydrous benzene for bromination; ethanol for recrystallization.

  • Yields : 58–65% after purification via silica gel chromatography.

One-Pot Tandem Reaction Strategy

Recent advances in tandem reactions have enabled the synthesis of complex furochromenones in a single pot, significantly reducing purification steps. A method reported by Wu et al. (2021) demonstrates this approach using NaH-promoted cyclization and palladium-copper catalysis .

Reaction Setup and Mechanism

The protocol involves:

  • Alkyne Coupling : A Sonogashira coupling between 3-iodochromen-4-one and 4-chlorophenylacetylene in acetonitrile, catalyzed by PdCl₂(PPh₃)₂ and CuI. This introduces the 4-chlorophenyl group at position 3.

  • Base-Promoted Cyclization : Addition of NaH initiates deprotonation and subsequent cyclization, forming the furan ring. The ethyl group at position 5 is introduced via a Grignard reagent (ethylmagnesium bromide) in situ.

Optimization Insights:

  • Temperature : Reactions proceed optimally at 60°C.

  • Catalyst Loading : 1 mol% PdCl₂(PPh₃)₂ and 0.5 mol% CuI.

  • Yield : 70–75% after silica gel chromatography.

Comparative Analysis of Synthetic Methods

The table below contrasts the multi-step and one-pot methodologies:

Parameter Multi-Step Approach One-Pot Tandem Reaction
Total Steps 4–52
Key Reagents H₂SO₄, NBS, K₂CO₃PdCl₂(PPh₃)₂, CuI, NaH
Reaction Time 48–72 hours12–18 hours
Overall Yield 45–50%65–70%
Purification Complexity High (multiple chromatographies)Moderate (single chromatography)

The one-pot method offers superior efficiency and yield, making it preferable for laboratory-scale synthesis. However, the multi-step approach allows finer control over intermediate functionalization, which may be advantageous for derivative synthesis.

Industrial-Scale Production Considerations

While laboratory methods are well-established, industrial production requires adaptations for cost-effectiveness and safety:

  • Catalyst Recovery : Palladium catalysts are recycled via ligand-functionalized resins to reduce costs.

  • Solvent Selection : Benzene is replaced with toluene in bromination steps to minimize toxicity.

  • Continuous Flow Systems : Automated flow reactors enhance reproducibility in large-scale NaH-promoted cyclizations .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one can be contextualized against related derivatives (Table 1). Key comparisons include:

Substituent Effects on Bioactivity

  • Its planar structure facilitates covalent binding to thymine under UV light, a feature retained in derivatives .
  • Amotosalen (S-59): Features a 3-(2-aminoethoxymethyl) group, enhancing nucleic acid binding for viral inactivation in blood products. Compared to 3-(4-chlorophenyl)-5-ethyl, the aminoethyl group improves solubility but reduces electrophilicity .
  • Psora-4 and PAP-1 : These mitochondrial potassium channel inhibitors have alkoxy chains at position 4, unlike the 3-(4-chlorophenyl) substitution. Positional differences highlight the critical role of substituent placement in target specificity .

Electronic and Steric Modifications

  • 3-(4-Methoxyphenyl)-5-phenyl derivative (CID 1801537) : The methoxy group is electron-donating, contrasting with the electron-withdrawing 4-chlorophenyl. This difference alters π-π stacking with DNA bases, reducing intercalation efficiency compared to the target compound .
  • The methyl group at position 5 offers lower lipophilicity than ethyl, affecting bioavailability .

Pharmacological Implications

  • Immunoproteasome Inhibition: Derivatives with oxathiazolone warheads at position 3 exhibit superior β5i subunit inhibition compared to 3-(4-chlorophenyl)-5-ethyl, suggesting that warhead chemistry (e.g., electrophilic groups) is pivotal for activity .
  • CYP 3A4 Inhibition : Rigid side chains (e.g., alkenyl in 9b–9d) improve enzyme inhibition by stabilizing ligand-receptor interactions. The ethyl group in the target compound may offer flexibility, balancing binding and metabolic stability .

Table 1. Structural and Functional Comparison of Furo[3,2-g]chromen-7-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
3-(4-Chlorophenyl)-5-ethyl 3-ClPh, 5-Et C₁₉H₁₃ClO₃ High lipophilicity, DNA intercalation
Psoralen (Core) None C₁₁H₆O₃ DNA photoreactivity, planar structure
Amotosalen (S-59) 3-(2-Aminoethoxymethyl) C₁₇H₂₀ClNO₄ Nucleic acid binding, blood sterilization
3-(4-Methoxyphenyl)-5-phenyl 3-MeOPh, 5-Ph C₂₄H₁₆O₄ Reduced electrophilicity
6-Benzyl-3-(4-chlorophenyl)-5-Me 3-ClPh, 5-Me, 6-Bn C₂₅H₁₇ClO₃ Steric hindrance, moderate bioactivity
Psora-4 4-(4-Phenylbutoxy) C₂₀H₁₈O₄ Mitochondrial channel inhibition

Research Findings and Trends

  • DNA Intercalation : The target compound’s 4-chlorophenyl group enhances DNA binding affinity compared to methoxy derivatives but is less effective than oxathiazolone-containing analogs .
  • Metabolic Stability : Ethyl at position 5 may reduce cytochrome P450-mediated oxidation compared to methyl or benzyl groups, as seen in CID 1836013 .
  • Structure-Activity Relationships (SAR) : Position 3 substituents critically influence target selectivity. Chlorophenyl groups favor enzymatic inhibition, while alkoxy chains (e.g., Psora-4) modulate ion channel activity .

Biological Activity

3-(4-Chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furocoumarin class. Its unique structure, characterized by a fused furan and coumarin moiety, has garnered interest for its potential biological activities, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClO3C_{15}H_{13}ClO_3, with a molecular weight of approximately 300.75 g/mol. The compound features:

  • 4-chlorophenyl substituent at the 3-position.
  • Ethyl group at the 5-position of the furochromen core.

This structural configuration enhances its interactions with biological targets compared to similar compounds, potentially influencing its reactivity and stability.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has shown effectiveness against various strains, including:

  • Pseudomonas aeruginosa
  • Escherichia coli

These findings suggest its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may interact with specific cellular signaling pathways and modulate enzyme activities associated with cancer cell proliferation. Further research is necessary to elucidate the exact mechanisms and efficacy in various cancer models.

The biological activity of this compound may involve:

  • Enzyme Modulation : The compound may affect the activity of enzymes involved in metabolic pathways.
  • Cell Signaling Interference : It has the potential to disrupt cellular signaling pathways that are crucial for cancer cell survival and proliferation.

Understanding these interactions is vital for optimizing its therapeutic applications.

Case Studies

Several studies have investigated the biological activity of similar furocoumarin derivatives, providing insights into their pharmacological potential:

  • Study on Coumarin Derivatives : This study highlighted various coumarin derivatives' antibacterial and anticancer activities, emphasizing their role as potential drug candidates .
  • Antimicrobial Activity Assessment : A comparative analysis demonstrated that certain structural modifications significantly enhanced the antimicrobial efficacy of furocoumarin compounds against resistant bacterial strains .

Comparative Analysis

A comparison table illustrating the biological activities of various related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundChlorinated phenyl & ethyl substitutionsAntibacterial (E. coli, P. aeruginosa), potential anticancer
5-methyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-oneFluorinated phenyl groupAntimicrobial; enhanced lipophilicity
3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-oneBiphenylyl substitutionVarying binding affinities; potential for diverse therapeutic applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-5-ethyl-furochromenone, and how can reaction yields be maximized?

  • Methodology :

  • Multi-step synthesis : Start with substituted coumarin or psoralen derivatives (e.g., 7H-furo[3,2-g]chromen-7-one) and introduce substituents via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for the 4-chlorophenyl group. Ethyl groups can be added via nucleophilic substitution or Grignard reactions .
  • Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, and Lewis acids (e.g., AlCl₃) for electrophilic substitutions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Typical yields range from 45–70% depending on steric hindrance .

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Methodology :

  • X-ray crystallography : Use SHELX software for crystal structure refinement. Ensure single-crystal diffraction data (Cu-Kα radiation, λ = 1.54178 Å) with resolution ≤ 0.8 Å .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆. Key signals include the furan proton (δ 6.2–6.8 ppm) and carbonyl carbon (δ 160–165 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What experimental models are suitable for initial biological activity screening?

  • Methodology :

  • In vivo antidiabetic assays : Use alloxan- or streptozotocin-induced diabetic Wistar rats. Administer the compound orally (50–500 mg/kg) for 14–21 days. Measure blood glucose, HbA1c, and advanced glycation end products (AGEs) via ELISA .
  • In vitro cytotoxicity : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values <50 µM indicate therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to enhance bioactivity?

  • Methodology :

  • Systematic substitutions : Modify the ethyl group (e.g., replace with longer alkyl chains or halogens) and compare activity. Use QSAR models (DFT/B3LYP) to predict electronic effects (e.g., HOMO-LUMO gaps) .
  • Biological testing : Prioritize derivatives with lower logP (<4) and polar surface area (>60 Ų) for improved solubility and membrane permeability .

Q. What computational approaches predict the compound’s electronic properties and binding mechanisms?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular docking : Simulate binding to targets (e.g., DNA topoisomerases, AGE receptors) using AutoDock Vina. Validate with mutagenesis studies .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodology :

  • Meta-analysis : Pool data from ≥5 independent studies. Adjust for variables like animal strain, dosage, and measurement protocols. Use Cohen’s d to quantify effect sizes .
  • Dose-response validation : Replicate conflicting assays with standardized conditions (e.g., fixed exposure time, controlled diet in animal models) .

Q. What mechanisms explain its interaction with nucleic acids or photochemical activity?

  • Methodology :

  • Psoralen-like intercalation : Irradiate the compound (λ = 365 nm) with plasmid DNA. Analyze crosslinking via agarose gel electrophoresis .
  • Fluorescence quenching : Titrate with calf thymus DNA and measure emission at 450 nm (excitation: 320 nm). Calculate binding constants (Kₐ ~10⁴ M⁻¹) .

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